1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
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Overview
Description
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes mellitus (T2DM). The compound’s structure features a combination of pyrimidine, piperidine, and oxazole rings, which contribute to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving chlorinated precursors.
Piperidine Ring Formation: The piperidine ring is formed via cyclization reactions, often using nitrogen-containing reagents.
Oxazole Ring Synthesis: The oxazole ring is constructed through cyclization reactions involving nitriles and aldehydes.
Final Coupling: The key intermediates are then coupled together under specific reaction conditions to form the final compound
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow chemistry .
Chemical Reactions Analysis
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety, using reagents such as sodium methoxide or potassium tert-butoxide
Scientific Research Applications
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential effects on various biological pathways, including those involved in glucose metabolism and insulin secretion.
Medicine: The compound is being investigated as a potential therapeutic agent for the treatment of type 2 diabetes mellitus, due to its ability to stimulate glucose-dependent insulin release and promote incretin hormone secretion
Mechanism of Action
The mechanism of action of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one involves its interaction with G-protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. The compound acts as an agonist of GPR119, stimulating glucose-dependent insulin release from the pancreas and promoting the secretion of incretin hormones such as glucagon-like peptide 1 (GLP-1) in the gastrointestinal tract. This dual mechanism of action contributes to its potential as a therapeutic agent for type 2 diabetes mellitus .
Comparison with Similar Compounds
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can be compared with other GPR119 agonists, such as:
BMS-903452: Another potent and selective GPR119 agonist with similar biological activities.
Imidazole Derivatives: Compounds containing imidazole rings that also target GPR119 and exhibit similar therapeutic potential .
The uniqueness of this compound lies in its specific combination of pyrimidine, piperidine, and oxazole rings, which contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C17H21ClN4O3 |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
InChI |
InChI=1S/C17H21ClN4O3/c1-11-15(12(2)25-21-11)3-4-16(23)22-7-5-14(6-8-22)24-17-19-9-13(18)10-20-17/h9-10,14H,3-8H2,1-2H3 |
InChI Key |
XJHXGMYKBFRNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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